molecular formula C17H17ClN2O4S B11220470 N-(4-chlorophenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(4-chlorophenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11220470
M. Wt: 380.8 g/mol
InChI Key: QYLAGNOSKORNSG-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a chlorophenyl group, a methanesulfonyl group, and a tetrahydrobenzoxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a chlorophenyl derivative and a suitable amine can lead to the formation of the benzoxazepine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

N-(4-CHLOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its benzoxazepine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17ClN2O4S

Molecular Weight

380.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C17H17ClN2O4S/c1-25(22,23)20-11-10-16(24-15-5-3-2-4-14(15)20)17(21)19-13-8-6-12(18)7-9-13/h2-9,16H,10-11H2,1H3,(H,19,21)

InChI Key

QYLAGNOSKORNSG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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